2-(1-Methylpyrazol-4-yl)sulfanylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

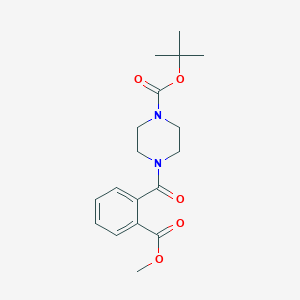

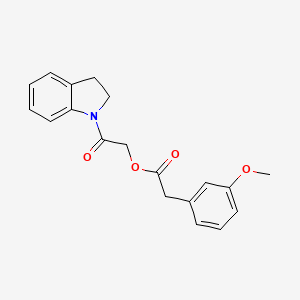

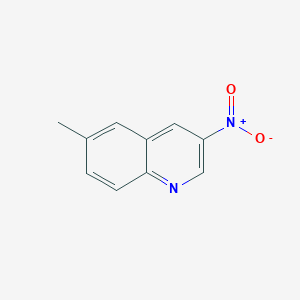

The molecular structure of 2-(1-Methylpyrazol-4-yl)sulfanylacetic acid consists of a pyrazole ring attached to a sulfanylacetic acid group. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms, and the sulfanylacetic acid group contains a sulfur atom bonded to an acetic acid group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Scientific Research Applications

Synthesis and Biological Activity

A significant direction in organic chemistry is the synthesis of new sulfur- and nitrogen-containing compounds due to their promising physiological properties. Research has developed new effective synthetic methods for such compounds, including derivatives that exhibit antioxidant effects and significant impacts on biological membranes. These compounds have been found to stabilize membranes at low concentrations and increase membrane potential of mitochondria, potentially due to their ability to bind to carrier proteins. This has implications for drug development, as some compounds show properties promising for new therapeutic agents (Farzaliyev et al., 2020).

Antitumor Activity

Compounds derived from sulfur- and nitrogen-containing bases have been synthesized and evaluated for their antitumor activity. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been shown to exhibit in vitro antitumor activity against various cell lines, indicating the potential for these compounds in cancer therapy applications (Hu et al., 2008).

Catalytic Applications

The use of sulfuric acid derivatives as recyclable catalysts for condensation reactions highlights another application area. These catalysts facilitate the synthesis of complex organic molecules, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), with high yields and can be recycled multiple times without losing catalytic activity. This represents a sustainable approach in the field of catalysis (Tayebi et al., 2011).

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-3-5(2-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEFGRBCZMPQBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)

amine hydrochloride](/img/structure/B2387344.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)